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Cat. No.: B1368698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethylene Glycol-bis(β-

aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in electrophysiology experiments. This

document details the properties of EGTA, its common applications, and provides detailed

protocols for its use in techniques such as patch-clamp recording.

Introduction to EGTA
EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1][2] In the

context of electrophysiology, precise control of free Ca²⁺ concentration is critical, as calcium

ions play a central role in a multitude of neuronal processes, including neurotransmitter

release, ion channel gating, and synaptic plasticity. EGTA is an invaluable tool for investigating

these Ca²⁺-dependent mechanisms.

Compared to other calcium chelators like BAPTA, EGTA has a slower on-rate for Ca²⁺ binding.

[3][4] This kinetic difference is frequently exploited by researchers to dissect the spatial and

temporal dynamics of Ca²⁺ signaling within a cell. While the faster-acting BAPTA can buffer

Ca²⁺ in nanodomains close to the mouth of Ca²⁺ channels, the slower action of EGTA makes it

more suitable for buffering bulk cytosolic Ca²⁺ changes and for studying processes that are

dependent on more widespread or sustained Ca²⁺ signals.[3][4]

Key Applications of EGTA in Electrophysiology

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1368698?utm_src=pdf-interest
https://www.medchemexpress.com/egta.html
https://en.wikipedia.org/wiki/EGTA
https://www.researchgate.net/figure/Differential-effects-of-EGTA-and-BAPTA-on-transmitter-release-at-the-squid-giant-synapse_fig6_272188560
https://pmc.ncbi.nlm.nih.gov/articles/PMC6779814/
https://www.researchgate.net/figure/Differential-effects-of-EGTA-and-BAPTA-on-transmitter-release-at-the-squid-giant-synapse_fig6_272188560
https://pmc.ncbi.nlm.nih.gov/articles/PMC6779814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffering Intracellular Calcium: The primary use of EGTA is to control the free Ca²⁺

concentration within a cell, typically by including it in the intracellular solution of a patch

pipette.[5] This allows for the stabilization of the resting Ca²⁺ concentration and prevents the

activation of Ca²⁺-dependent processes that are not the focus of the study.

Studying Calcium-Dependent Inactivation (CDI): Many voltage-gated Ca²⁺ channels exhibit

CDI, a negative feedback mechanism where Ca²⁺ influx through the channel leads to its

inactivation. Including EGTA in the patch pipette solution can chelate the incoming Ca²⁺,

thereby reducing or abolishing CDI and allowing for the study of the channel's voltage-

dependent gating properties in isolation.

Investigating Synaptic Transmission and Plasticity: By manipulating the presynaptic Ca²⁺

concentration with EGTA, researchers can probe the relationship between Ca²⁺ influx and

neurotransmitter release. The differential effects of EGTA and BAPTA are used to infer the

coupling distance between Ca²⁺ channels and the synaptic vesicle release machinery.[3]

Dissecting Calcium Signaling Pathways: EGTA can be used to selectively block Ca²⁺-

dependent signaling cascades to understand their role in various cellular phenomena, such

as long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data for EGTA
A summary of key quantitative parameters for EGTA is provided in the table below for easy

reference and comparison.
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Parameter Value Conditions Source(s)

Ca²⁺ Dissociation

Constant (Kd)
60.5 nM pH 7.4 [1]

Ca²⁺ Kd (apparent) ~70 nM [4]

Mg²⁺ Dissociation

Constant (Kd)
1-10 mM [1]

Ca²⁺ Binding On-Rate

(kon)
1.05 x 10⁷ M⁻¹s⁻¹ [4]

pKa (apparent at pH

7)
6.91 [2]

Typical Intracellular

Concentration
0.1 - 10 mM

Whole-cell patch

clamp
[5][6][7]

Typical Extracellular

Concentration
0.5 - 5 mM [7][8]

Experimental Protocols
Protocol for Whole-Cell Patch-Clamp Recording with
EGTA in the Pipette Solution
This protocol describes the standard procedure for whole-cell voltage-clamp or current-clamp

recording from a neuron in a brain slice preparation, using an EGTA-containing intracellular

solution to buffer internal calcium.

Materials:

Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM

NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Continuously bubbled with 95% O₂ /

5% CO₂.

Intracellular Pipette Solution: 130 mM K-gluconate, 5 mM NaCl, 1 mM MgCl₂, 10 mM

HEPES, 0.4 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and

osmolarity to ~290 mOsm.
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Borosilicate glass capillaries

Micropipette puller

Patch-clamp amplifier and data acquisition system

Microscope with DIC optics

Micromanipulator

Procedure:

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of

interest using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in

oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1

hour before recording.

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a

micropipette puller. The ideal pipette resistance for whole-cell recording is typically 3-7 MΩ

when filled with the intracellular solution.

Setting up the Recording Chamber: Transfer a brain slice to the recording chamber on the

microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.

Pipette Filling and Positioning: Fill the pulled pipette with the filtered intracellular solution,

ensuring no air bubbles are trapped in the tip. Mount the pipette on the micromanipulator

headstage.

Obtaining a Gigaohm Seal: Apply positive pressure to the pipette and lower it into the bath.

Under visual guidance, approach a healthy-looking neuron. Once the pipette tip touches the

cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance

seal ( >1 GΩ) between the pipette tip and the cell membrane.

Establishing Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse

of stronger suction to rupture the patch of membrane under the pipette tip. This will establish

the whole-cell configuration, allowing electrical access to the cell's interior.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recording: Start recording in either voltage-clamp or current-clamp mode, depending on the

experimental goals. Allow the cell to dialyze with the intracellular solution for at least 5-10

minutes before taking measurements to ensure adequate buffering of intracellular Ca²⁺ by

EGTA.

Protocol for Investigating Calcium-Dependent
Inactivation (CDI) of Voltage-Gated Calcium Channels
This protocol utilizes EGTA to differentiate between voltage-dependent and calcium-dependent

inactivation of Ca²⁺ channels.

Procedure:

Follow the whole-cell patch-clamp protocol as described in section 4.1, using an intracellular

solution containing a low concentration of EGTA (e.g., 0.5 mM).

In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) to ensure Ca²⁺

channels are in a closed state.

Apply a depolarizing voltage step to elicit a Ca²⁺ current and record the rate of current

inactivation.

Repeat the experiment using an intracellular solution with a high concentration of EGTA

(e.g., 10 mM).

Data Analysis: Compare the inactivation kinetics of the Ca²⁺ current in the presence of low

and high concentrations of EGTA. A significant reduction in the rate and extent of inactivation

with high EGTA indicates the presence of CDI. Any remaining inactivation can be attributed

to voltage-dependent processes.

Visualizations
Signaling Pathway: EGTA's Effect on Synaptic
Transmission
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1368698?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/egta.html
https://en.wikipedia.org/wiki/EGTA
https://www.researchgate.net/figure/Differential-effects-of-EGTA-and-BAPTA-on-transmitter-release-at-the-squid-giant-synapse_fig6_272188560
https://pmc.ncbi.nlm.nih.gov/articles/PMC6779814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6779814/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://qcbr.queens.org/wp-content/uploads/2023/03/Bodding-1999.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1665097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1665097/
https://www.researchgate.net/figure/Effect-of-reducing-extracellular-calcium-with-EGTA-When-EGTA-reduced-the-external_fig5_311704236
https://www.benchchem.com/product/b1368698#egta-in-electrophysiology-experiments
https://www.benchchem.com/product/b1368698#egta-in-electrophysiology-experiments
https://www.benchchem.com/product/b1368698#egta-in-electrophysiology-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1368698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

